5-bromo-1H-indazole-6-carboxylic acid

Catalog No.
S890868
CAS No.
1227270-14-5
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-indazole-6-carboxylic acid

CAS Number

1227270-14-5

Product Name

5-bromo-1H-indazole-6-carboxylic acid

IUPAC Name

5-bromo-1H-indazole-6-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

FWFQICPAPNKJTM-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1Br)C(=O)O

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)C(=O)O
  • Medicinal Chemistry: Indazole carboxylic acids are being investigated for their potential medicinal properties, including as anti-cancer agents [].
  • Material Science: Some indazole carboxylic acids exhibit liquid crystalline behavior, which makes them interesting for potential applications in displays and other optoelectronic devices [].

5-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family, characterized by a bicyclic structure comprising a fused benzene and pyrazole ring. The molecular formula of this compound is C8H6BrN2O2C_8H_6BrN_2O_2, and it features a bromine atom at the 5-position and a carboxylic acid group at the 6-position. This specific arrangement imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution.
  • Coupling Reactions: This compound can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reaction Conditions

  • Substitution: Nucleophiles are typically used in polar aprotic solvents.
  • Coupling: Reactions often require palladium catalysts and bases like potassium carbonate.
  • Reduction: Standard reducing agents are employed under controlled conditions to achieve desired products.

Research indicates that indazole derivatives, including 5-bromo-1H-indazole-6-carboxylic acid, exhibit significant biological activities. These include:

  • Anticancer Properties: Compounds related to this structure have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: They may modulate inflammatory pathways, contributing to therapeutic effects against various diseases.
  • Antioxidant Activity: This compound has been noted for its ability to counteract oxidative stress, which is linked to numerous health conditions .

The synthesis of 5-bromo-1H-indazole-6-carboxylic acid typically involves the bromination of 1H-indazole-6-carboxylic acid. Common methods include:

  • Bromination with Bromine or N-Bromosuccinimide (NBS):
    • A solution of 1H-indazole-6-carboxylic acid is treated with bromine in a solvent such as acetic acid or dichloromethane.
    • The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Industrial Production:
    • In industrial settings, continuous flow reactors may be employed for efficient synthesis, allowing for precise control over reaction parameters and enhanced yield .

5-Bromo-1H-indazole-6-carboxylic acid finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex indazole derivatives with potential therapeutic applications.
  • Biological Research: The compound is utilized in studies involving enzyme inhibitors and receptor modulators.
  • Material Science: It is also explored for its utility in developing new materials, dyes, and pigments due to its unique chemical properties .

Studies on the interactions of 5-bromo-1H-indazole-6-carboxylic acid with biological targets have highlighted its potential as an enzyme inhibitor. Investigations into its binding affinities and selectivities towards various receptors are ongoing, contributing to the understanding of its mechanisms of action in biological systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-bromo-1H-indazole-6-carboxylic acid. Here are some notable examples:

Compound NamePosition of BromineUnique Features
5-Bromo-1H-indazole-3-carboxylic acid5Different carboxylic position affects reactivity
6-Bromo-1H-indazole-4-carboxylic acid6Alternative carboxyl position influences properties
4-Bromo-1H-indazole-3-carboxylic acid4Structural differences lead to varying biological activity
Methyl 5-bromo-1H-indazole-3-carboxylateN/AEster derivative with different solubility

Uniqueness

The uniqueness of 5-bromo-1H-indazole-6-carboxylic acid lies in the specific positioning of the bromine atom and carboxylic acid group. This configuration influences both its reactivity in

Molecular Formula and Weight (C₈H₅BrN₂O₂, 241.04 g/mol)

The molecular composition of 5-bromo-1H-indazole-6-carboxylic acid is definitively established as C₈H₅BrN₂O₂ with a molecular weight of 241.04 grams per mole [3] [4] [2]. This molecular formula reflects the presence of eight carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the heterocyclic framework [4] [2]. The compound's structural identity is further confirmed through its Chemical Abstracts Service registry number 1227270-14-5 [3] [4] [5].

The International Union of Pure and Applied Chemistry name for this compound is 5-bromo-1H-indazole-6-carboxylic acid, while alternative nomenclature includes 1H-Indazole-6-carboxylic acid, 5-bromo- [4] [5] [2]. The canonical Simplified Molecular Input Line Entry System representation is documented as C1=C2C=NNC2=CC(=C1Br)C(=O)O [4] [2].

PropertyValueReference
Molecular FormulaC₈H₅BrN₂O₂ [3] [4] [2]
Molecular Weight241.04 g/mol [3] [4] [2]
Chemical Abstracts Service Number1227270-14-5 [3] [4] [5]
International Chemical IdentifierInChI=1S/C8H5BrN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) [4] [2]
International Chemical Identifier KeyFWFQICPAPNKJTM-UHFFFAOYSA-N [4] [2]

Crystallographic and Conformational Analysis

The crystallographic properties of 5-bromo-1H-indazole-6-carboxylic acid reflect the inherent structural characteristics of indazole derivatives, which typically exhibit planar aromatic ring systems with specific hydrogen bonding patterns [6] [7] [8]. Research on related indazole carboxylic acid compounds demonstrates that these molecules commonly form intermolecular hydrogen bonds involving the carboxylic acid functionality and the nitrogen atoms of the indazole ring system [6] [7].

Studies on similar indazole derivatives indicate that the molecular packing in crystalline form often involves chains of molecules connected through oxygen-hydrogen···nitrogen and nitrogen-hydrogen···oxygen hydrogen bonds [7] [9]. The presence of the bromine substituent at the 5-position introduces additional steric considerations and potential halogen bonding interactions that influence the overall crystal structure [10] [11].

The conformational analysis of indazole carboxylic acids reveals that the carboxylic acid group typically adopts a coplanar arrangement with the indazole ring system, facilitating optimal conjugation and stabilizing intramolecular interactions [6] [12]. The bromine atom at the 5-position introduces electron-withdrawing effects that alter the electronic distribution within the aromatic system .

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 5-bromo-1H-indazole-6-carboxylic acid and related compounds provides essential structural information [13] [6] [14]. Proton nuclear magnetic resonance spectra of indazole carboxylic acid derivatives typically exhibit characteristic resonances in the aromatic region between 7.0 and 8.5 parts per million [6] [14].

For indazole-6-carboxylic acid systems, the typical chemical shift patterns include aromatic proton signals appearing as doublets and triplets in the range of 7.12-7.76 parts per million, with the 3-position proton commonly observed as a singlet around 7.98-8.04 parts per million [6]. The carboxylic acid proton, when observable, appears significantly downfield due to hydrogen bonding interactions [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for indazole derivatives [6] [14] [15]. The carbonyl carbon of the carboxylic acid group typically resonates between 167-174 parts per million [14]. The aromatic carbon atoms exhibit characteristic chemical shifts, with carbons adjacent to nitrogen atoms showing distinct patterns compared to those in purely carbocyclic positions [6] [14].

Infrared Spectroscopy

Infrared spectroscopic analysis of indazole carboxylic acids provides information about functional group characteristics and hydrogen bonding patterns [16] [17]. The carboxylic acid carbonyl stretch typically appears between 1650-1750 wavenumbers, with the exact position influenced by hydrogen bonding interactions [16]. The nitrogen-hydrogen stretching vibrations of the indazole ring system are typically observed in the 3200-3500 wavenumber region [16] [17].

Bromine substitution on the indazole ring affects the infrared spectrum through alterations in the aromatic carbon-carbon and carbon-nitrogen stretching frequencies [16]. The presence of the bromine atom introduces characteristic fingerprint region absorptions that aid in structural identification [16].

Mass Spectrometry

Mass spectrometric analysis of 5-bromo-1H-indazole-6-carboxylic acid reveals characteristic fragmentation patterns typical of indazole derivatives [18] [19]. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular weight [18]. Common fragmentation pathways include loss of the carboxylic acid functionality and cleavage patterns associated with the indazole ring system [19].

The presence of bromine creates distinctive isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes [18] [19]. Predicted collision cross section values for various adduct ions provide additional structural information, with the protonated molecular ion showing a predicted collision cross section of approximately 140.5 square angstroms [18].

Thermodynamic and Kinetic Properties (Melting Point, Solubility)

Thermal Properties

The thermal properties of 5-bromo-1H-indazole-6-carboxylic acid are influenced by the intermolecular hydrogen bonding patterns and crystal packing arrangements characteristic of carboxylic acid-containing indazole derivatives [20]. While specific melting point data for this exact compound requires experimental determination, related 5-bromo-1H-indazole derivatives typically exhibit melting points in the range of 131-135 degrees Celsius [20] [21].

The thermal stability of indazole carboxylic acids is generally enhanced by the aromatic character of the ring system and the stabilizing effects of intramolecular hydrogen bonding between the carboxylic acid group and the indazole nitrogen atoms [6]. The presence of the bromine substituent may influence thermal decomposition pathways through the formation of hydrogen bromide at elevated temperatures [20].

Solubility Characteristics

The solubility properties of 5-bromo-1H-indazole-6-carboxylic acid are significantly influenced by the presence of both the carboxylic acid functionality and the bromine substituent . The carboxylic acid group enhances water solubility through hydrogen bonding interactions with water molecules, while the bromine atom and aromatic ring system contribute to interactions with organic solvents .

Research indicates that similar indazole carboxylic acid compounds exhibit moderate solubility in polar protic solvents such as methanol and dimethyl sulfoxide [20]. The compound shows limited solubility in water due to the hydrophobic character of the brominated aromatic system, but the carboxylic acid group provides sufficient polar character for dissolution in aqueous basic solutions through salt formation .

The predicted partition coefficient (LogP) values for related brominated indazole carboxylic acids suggest moderate lipophilicity, with values typically ranging from 1.5 to 2.5 [22]. This property profile indicates potential for both aqueous and organic phase partitioning, which is relevant for various synthetic and analytical applications [22].

PropertyValue/RangeReference
Melting Point (related compounds)131-135°C [20] [21]
Solubility (qualitative)Soluble in dimethyl sulfoxide, moderately soluble in methanol [20]
LogP (predicted range)1.5-2.5 [22]
Thermal StabilityEnhanced by aromatic character [6]

The regioselective bromination of indazole derivatives to produce 5-bromo-1H-indazole-6-carboxylic acid represents a critical synthetic challenge that requires careful consideration of electronic effects, steric factors, and reaction conditions [1] [2]. The indazole scaffold presents multiple reactive sites, making selective functionalization at the 5-position particularly demanding.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 1H-indazole-6-carboxylic acid proceeds through classical electrophilic aromatic substitution, where the electron density distribution across the indazole ring system determines regioselectivity [4]. The presence of the carboxylic acid group at the 6-position introduces significant electronic deactivation, directing bromination to the 5-position through a combination of inductive and resonance effects [1] [5].

The most common and direct method for synthesizing 5-bromo-1H-indazole-6-carboxylic acid involves the electrophilic aromatic substitution of 1H-indazole-6-carboxylic acid with brominating agents . Two main reagents are typically employed: elemental bromine (Br2) and N-bromosuccinimide (NBS) [6]. The reaction mechanism involves formation of a positively charged bromine electrophile that attacks the electron-rich aromatic system, with the indazole nitrogen atoms influencing both reactivity and regioselectivity [7] [8].

N-Bromosuccinimide Bromination

N-bromosuccinimide has emerged as the preferred brominating agent due to its superior handling characteristics and enhanced regioselectivity compared to elemental bromine [8] [6]. The reagent functions through generation of electrophilic bromine species that selectively attack the 5-position of the indazole ring [9] [5]. Computational studies using density functional theory have demonstrated that the 5-position exhibits the highest nucleophilic character, as evidenced by Fukui function analysis [1] [7].

The regioselective bromination using NBS typically employs reaction conditions of 0-25°C in polar aprotic solvents such as dichloromethane or acetonitrile [10] [8]. These conditions minimize over-bromination and formation of dibrominated byproducts, which represent the primary synthetic challenge in this transformation [1] [2]. The reaction proceeds with yields ranging from 65-85% under optimized conditions, with excellent regioselectivity for the 5-position [4].

Solvent Effects on Regioselectivity

The choice of solvent profoundly influences both the rate and selectivity of bromination reactions [8] [11]. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile enhance regioselectivity by stabilizing the transition state leading to 5-bromination [12] [13]. In contrast, nonpolar solvents such as carbon tetrachloride favor radical pathways that can lead to multiple bromination sites [6] [14].

Studies have demonstrated that acetonitrile provides optimal results for regioselective bromination, yielding 90% of the desired monobrominated product with only 9% dibrominated byproduct formation [10]. The superior performance of acetonitrile stems from its ability to solubilize both the substrate and brominating agent while minimizing side reactions [8] [11].

Industrial-Scale Synthesis via DMF-Mediated Bromination

The scale-up of 5-bromo-1H-indazole-6-carboxylic acid synthesis for industrial applications requires careful optimization of reaction parameters to ensure consistent quality, yield, and safety . DMF-mediated bromination has emerged as the preferred methodology for large-scale production due to its excellent regioselectivity and process efficiency.

Optimized Reaction Conditions

Industrial-scale DMF-mediated bromination typically employs N-bromosuccinimide at temperatures of 80-100°C for 6-18 hours . The reaction conditions are optimized for yield and purity, often using automated systems to control reaction parameters [17]. The use of catalysts and advanced purification techniques ensures efficient production of high-quality compounds [17].

The optimal experimental conditions involve treating 1H-indazole-6-carboxylic acid with 1.1 equivalents of NBS in DMF at 80°C, providing the desired brominated product in 84% yield along with 10% of the dibrominated compound [1]. When 2 equivalents of NBS are employed, the dibrominated compound is obtained in 88% yield without formation of 3-brominated derivatives [1].

Continuous Flow Processing

Large-scale production employs continuous flow reactors to enhance efficiency and yield [17]. These systems provide precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products with minimal byproducts . The continuous flow approach offers several advantages including improved heat transfer, enhanced mixing, and reduced reaction times compared to traditional batch processes [17].

Process Analytical Technology

Modern industrial syntheses incorporate process analytical technology (PAT) including in-line FTIR or Raman spectroscopy to monitor reaction progression in real time . This approach enables immediate adjustment of reaction conditions to maintain optimal performance and product quality . Additionally, high-performance liquid chromatography (HPLC) systems provide continuous monitoring of product formation and impurity levels .

Quality Control and Standardization

Industrial production requires rigorous quality control measures to ensure batch-to-batch consistency . Design of experiments (DoE) methodologies are employed to identify critical parameters affecting yield and purity, including stirring rate, reagent purity, and temperature control . The implementation of statistical process control ensures that all batches meet pharmaceutical-grade specifications .

Alternative Routes: Suzuki Coupling and Functionalization

The Suzuki-Miyaura cross-coupling reaction represents a powerful alternative approach for accessing 5-bromo-1H-indazole-6-carboxylic acid and related derivatives through strategic disconnection strategies [19] [20] [21]. This methodology offers complementary regioselectivity and functional group tolerance compared to direct bromination approaches.

Suzuki-Miyaura Cross-Coupling Fundamentals

The Suzuki reaction employs palladium complex catalysts to cross-couple boronic acids with organohalides, providing access to diverse substitution patterns [21] [22]. For indazole derivatives, this methodology enables the introduction of brominated functionality through coupling of appropriately substituted precursors [19] [20] [23].

A general synthesis of 1,3-diarylsubstituted indazoles utilizing a two-step Suzuki cross-coupling/deprotection/N-arylation sequence has been reported, proceeding in excellent overall yield starting from 3-iodo-N-Boc indazole derivatives [19]. The cross-coupling/N-deprotection under microwave heating conditions provides high yields of the desired products with excellent functional group tolerance [19] [20].

Palladium-Catalyzed Arylation

The regioselective bromination of 4-substituted 1H-indazoles followed by palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids provides access to diversely functionalized indazole derivatives [1] [24] [25]. Under optimized reaction conditions, a series of new arylated indazole derivatives can be obtained in moderate to good yields [24] [25].

The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles such as indazoles presents unique challenges due to inhibitory effects of acidic NH groups on palladium-catalyzed reactions [20]. However, optimized conditions employing appropriate ligands and reaction parameters enable successful coupling with various aryl and heteroaryl boronic acids [20] [22].

Mechanistic Considerations

The mechanism of Suzuki coupling with indazole substrates involves initial oxidative addition of palladium to the halide, followed by transmetalation with the boron species and reductive elimination to form the product [20] [21]. The presence of acidic NH groups in unprotected indazoles can lead to formation of inhibitory palladium complexes, necessitating careful optimization of reaction conditions [20].

Experimental studies have demonstrated that the addition of excess boronic acid helps counteract inhibitory effects by shifting equilibrium in favor of productive catalytic intermediates [20]. The choice of palladium precatalyst and ligand system significantly influences reaction efficiency, with bulky phosphine ligands providing optimal results [19] [20].

Substrate Scope and Limitations

The Suzuki coupling approach demonstrates broad functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the boronic acid coupling partner [19] [20] [22]. Heteroaryl boronic acids also perform well under optimized conditions, providing access to heteroaryl-substituted indazole derivatives [19] [23].

However, the method requires access to appropriately halogenated starting materials, which may necessitate additional synthetic steps [20] [26]. Additionally, the presence of multiple reactive sites in indazole substrates can lead to competitive coupling at different positions, requiring careful substrate design [23] [22].

Purification and Recrystallization Techniques

The purification of 5-bromo-1H-indazole-6-carboxylic acid requires specialized techniques to achieve pharmaceutical-grade purity while maintaining acceptable yields [27] [28] . The presence of both polar carboxylic acid functionality and brominated aromatic systems presents unique challenges for purification protocols.

Recrystallization Methodology

Recrystallization represents the primary purification method for 5-bromo-1H-indazole-6-carboxylic acid, typically employing mixed solvent systems to optimize both solubility and crystal formation [27] [28] [29]. Common solvent combinations include ethanol/water, methanol/water, and dimethylformamide/water mixtures, which provide favorable solubility characteristics for purification [29].

The process typically involves dissolving the crude product in hot solvent followed by controlled cooling to induce crystallization [28] [30]. A suspension of crude 5-bromo-1H-indazole-6-carboxylic acid in glacial acetic acid heated to 120°C provides a clear solution, which upon cooling and treatment with ice water yields purified material after filtration and washing with cold water [4] [30].

Solvent Selection Criteria

The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the desired product and impurities [29]. Polar aprotic and protic solvents such as ethanol, methanol, and acetic acid facilitate proton transfer during crystallization, often yielding higher purity products [29]. These solvents have favorable solubility for purification techniques and enable effective separation of brominated indazole compounds from reaction byproducts [29].

Column Chromatography

Column chromatography using silica gel stationary phase provides an alternative purification method, particularly effective for smaller scale preparations [31] [32] [33]. Typical mobile phase systems employ ethyl acetate/hexane mixtures with ratios ranging from 1:3 to 1:4, depending on the specific substituent pattern [32] [33].

The chromatographic separation of indazole derivatives benefits from the differential interactions between the polar carboxylic acid group and the silica gel surface [31] [34]. This enables effective separation of regioisomers and byproducts that may be difficult to separate through recrystallization alone [34] [33].

Advanced Purification Techniques

Preparative high-performance liquid chromatography (HPLC) provides the highest purity levels, particularly important for pharmaceutical applications [29]. Reverse-phase C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid enable separation of closely related impurities and achievement of greater than 99% purity .

For industrial applications, multiple purification steps may be employed in sequence to achieve the required purity specifications . This typically involves initial vacuum filtration and washing, followed by recrystallization and final polishing through chromatographic methods .

Analytical Characterization

Purified 5-bromo-1H-indazole-6-carboxylic acid requires comprehensive analytical characterization to confirm structure and purity [29]. Nuclear magnetic resonance spectroscopy (1H and 13C NMR) provides definitive structural confirmation, with characteristic chemical shifts for the carboxylic acid proton and aromatic signals [30].

High-resolution mass spectrometry enables verification of molecular weight and detection of trace impurities [29]. X-ray crystallography, when suitable crystals are available, provides unambiguous structural confirmation and insight into solid-state packing arrangements .

XLogP3

1.8

Dates

Last modified: 08-16-2023

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